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molecular formula CsBr<br>BrCs B1207299 Cesium bromide CAS No. 7787-69-1

Cesium bromide

Cat. No. B1207299
M. Wt: 212.81 g/mol
InChI Key: LYQFWZFBNBDLEO-UHFFFAOYSA-M
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Patent
US05543547

Procedure details

3.0 g (32 mmol) of phenol, 25.8 mg (0.012 mmol Pd) of 5%-palladium/carbon, 4.2 mg (0.012 mmol) of cerium (III) acetate monohydrate, and 5.18 mg (0.24 mmol) of cesium bromide were charged in a 30-ml Hastelloy autoclave. After air in the system was replaced by carbon monoxide, 60 Kg/cm2 of carbon monoxide and 30 Kg/cm2 of dry air were introduced into the autoclave, followed by reaction at 100° C. for 3 hours. As a result of gas chromatographic analysis of the reaction solution, the yield of diphenyl carbonate was 9.4% (1.5 mmol). The yields of phenyl salicylate and p-phenoxyphenol which were produced as by-products were 0.32% (0.05 mmol) and 0.13% (0.02 mmol), respectively. After the completion of reaction, the gas phase contained 0.4% of carbon dioxide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mg
Type
reactant
Reaction Step One
Quantity
5.18 mg
Type
reactant
Reaction Step One
Name
Quantity
0.012 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.C([O-])(=O)C.[Ce+3].C([O-])(=O)C.C([O-])(=O)C.[Br-].[Cs+].[C]=O.[C:26](=O)([O:34]C1C=CC=CC=1)[O:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Pd]>[C:26]([O:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)(=[O:34])[C:2]1[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=1)[OH:7] |f:1.2.3.4.5,6.7,^3:23|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4.2 mg
Type
reactant
Smiles
O.C(C)(=O)[O-].[Ce+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Quantity
5.18 mg
Type
reactant
Smiles
[Br-].[Cs+]
Name
Quantity
0.012 mmol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into the autoclave
CUSTOM
Type
CUSTOM
Details
followed by reaction at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
As a result of gas chromatographic analysis of the reaction solution

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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